molecular formula C14H12N2O2S B597128 1-(Phenylsulfonyl)-2-methyl-6-azaindole CAS No. 1227270-25-8

1-(Phenylsulfonyl)-2-methyl-6-azaindole

Cat. No.: B597128
CAS No.: 1227270-25-8
M. Wt: 272.322
InChI Key: OIAWBKQUUQFFNF-UHFFFAOYSA-N
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Description

1-(Phenylsulfonyl)-2-methyl-6-azaindole is a chemically synthesized small molecule based on the privileged 6-azaindole (pyrrolo[2,3-b]pyridine) scaffold. Azaindoles are recognized as highly valuable cores in medicinal chemistry and drug discovery programs due to their excellent properties as bioisosteres for purine and indole systems . The specific 1-(phenylsulfonyl) protecting group is a common feature in synthetic routes, as it allows for further functionalization of the azaindole ring system at other positions, which is crucial for developing targeted bioactive molecules . The azaindole framework is particularly significant in the design of kinase inhibitors. The nitrogen atoms in the structure can form crucial hydrogen bonds within the ATP-binding pocket of various kinases, making it a versatile scaffold for investigating inhibitors for oncology, inflammatory, and neurodegenerative disease targets . While the precise activity of this specific derivative must be confirmed through experimental testing, analogs and similar sulfonyl-protected azaindoles have been utilized as key intermediates in published synthesis routes for potent inhibitors targeting a range of kinases such as Anaplastic Lymphoma Kinase (ALK) and Aurora kinases . This compound is presented to the research community as a versatile building block for chemical synthesis and drug discovery efforts. This compound is For Research Use Only. It is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(benzenesulfonyl)-2-methylpyrrolo[2,3-c]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2O2S/c1-11-9-12-7-8-15-10-14(12)16(11)19(17,18)13-5-3-2-4-6-13/h2-10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIAWBKQUUQFFNF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(N1S(=O)(=O)C3=CC=CC=C3)C=NC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 1 Phenylsulfonyl 2 Methyl 6 Azaindole and Its Precursors

Strategies for the Construction of the 6-Azaindole (B1212597) Core

The formation of the 6-azaindole (1H-pyrrolo[2,3-c]pyridine) heterocyclic system is a significant challenge in organic synthesis. The presence of the nitrogen atom in the pyridine (B92270) ring alters the electronic properties compared to a standard benzene (B151609) ring, often rendering classical indole (B1671886) syntheses inefficient without modification. nih.gov Strategies for its construction can be broadly categorized by which ring of the bicyclic system is formed last.

This is the more common approach, where the pyrrole (B145914) ring is constructed onto a pre-existing, appropriately substituted pyridine derivative. nih.govresearchgate.net These methods often parallel traditional indole syntheses but are adapted for the electron-deficient nature of the pyridine ring. nih.gov

A prevalent strategy involves the palladium-catalyzed Sonogashira coupling of a halopyridine with a terminal alkyne, followed by an intramolecular cyclization to form the pyrrole ring. For instance, a 3-amino-4-halopyridine can be coupled with an alkyne, and the resulting intermediate undergoes cyclization, often mediated by a base or a copper catalyst, to yield the 6-azaindole core. nih.govmdpi.com

Example Reaction: Site-selective palladium-catalyzed Sonogashira reactions of 3,4-dibromopyridine (B81906) with alkynes, followed by a tandem C-N coupling and cyclization with amines, can produce 6-azaindoles in very good yields. organic-chemistry.org

While less common, it is possible to construct the pyridine ring onto a pre-existing pyrrole scaffold. researchgate.netnih.gov This approach can be advantageous if the desired substitution pattern on the pyrrole ring is more easily accessible. One such method involves the reaction of a 4-aroyl pyrrole, which undergoes a Vilsmeier-Haack reaction to generate a pyrrolo-2,3-dicarbonyles intermediate. This intermediate can then be condensed with reagents like hydrazine (B178648) to form the fused pyridine ring, resulting in a 6-azaindole derivative. nih.gov Another patented process describes expanding a pyrrole ring to a pyridine ring by reacting it with methanol (B129727) in the presence of an acidic refractory oxide catalyst at high temperatures (300-500 °C). google.com

A highly effective and scalable, metal-free method for synthesizing substituted 6-azaindoles involves the formal [4+1]-cyclization of 3-amino-4-methylpyridines. chemrxiv.orgrsc.orgresearchgate.net In this one-pot reaction, a 3-amino-4-methylpyridine (B17607) is treated with an electrophilic C1 source, such as trifluoroacetic anhydride (B1165640) (TFAA). chemrxiv.orgrsc.org

The reaction proceeds under mildly acidic conditions and does not require the pre-activation of the methyl group with a strong base, which expands its functional group tolerance. rsc.org The mechanism is believed to involve the initial formation of a 1-(trifluoroacetyl)pyridin-1-ium salt, which activates the 4-methyl group. digitellinc.com This activated intermediate then undergoes further reaction with the electrophile and subsequent cyclization to form the 6-azaindole ring system. chemrxiv.org This method has been successfully used to synthesize 2-trifluoromethyl-3-trifluoroacetyl-6-azaindoles on a large scale. chemrxiv.orgrsc.org

Starting MaterialElectrophileProductYieldRef
3-Amino-4-methylpyridineTrifluoroacetic anhydride (TFAA)2-Trifluoromethyl-3-trifluoroacetyl-6-azaindoleHigh chemrxiv.org, rsc.org
3-Amino-4-methylpyridineVilsmeier-Haack Reagent3-Formyl-6-azaindole62% chemrxiv.org
3-Amino-4-methylpyridineDifluoroacetic anhydride (DFAA)2-Difluoromethyl-3-difluoroacetyl-6-azaindole86% researchgate.net

Organometallic chemistry provides powerful tools for the synthesis of azaindoles, overcoming many limitations of classical methods. rsc.org Metal-catalyzed cross-coupling reactions are particularly useful for forming the key C-C and C-N bonds required for the heterocyclic core. nih.gov

Palladium Catalysis : Palladium catalysts are widely used in azaindole synthesis. nih.gov The Larock-type indole synthesis, which involves the palladium-catalyzed annulation of an o-iodoaniline with an alkyne, has been adapted for 6-azaindoles. Yum et al. reported the synthesis of 2-methyl-6-azaindole via a palladium-catalyzed annulation of 3-amino-4-iodopyridine (B27973) with allyl acetate. researchgate.netresearchgate.net Other common palladium-catalyzed reactions include Sonogashira, Heck, and Suzuki couplings to assemble the pyrrole ring onto a pyridine precursor. nih.gov

Copper Catalysis : Copper catalysts are often used to facilitate the cyclization step following an initial cross-coupling. For example, after a Sonogashira coupling, a copper salt like CuI can mediate the intramolecular cyclization to form the azaindole ring, sometimes under microwave irradiation. mdpi.com A methodology involving the conjugate addition of (N-formyl)-3-amino-4-iodopyridine to acetylenic compounds, followed by a copper(II) acetate-catalyzed intramolecular cyclization, has also been developed to produce 6-azaindoles. ucalgary.ca

Zirconium Catalysis : While less common than palladium or copper, zirconium-mediated reactions have found application in heterocyclic synthesis, although specific examples for 6-azaindole are not as frequently documented in recent literature.

Many classical indole syntheses have been adapted for the preparation of azaindoles, though often with lower efficiency due to the electronic nature of the pyridine ring. nih.govuni-rostock.deuni-rostock.de

Aza-Fischer Indole Synthesis : The Fischer indole synthesis is rarely applied directly to azaindoles because the electron-deficient pyridine ring disfavors the key nih.govnih.gov-sigmatropic rearrangement step. uni-rostock.deresearchgate.net However, modifications using heterogeneous catalysis have shown some success. researchgate.net

Reissert-type Synthesis : Attempts have been made to synthesize 4- and 6-azaindoles by reacting 2-nitropicoline with diethyl oxalate, followed by reduction and cyclization in a Reissert-type approach. researchgate.net

Batcho-Leimgruber Synthesis : This two-step method is a reliable route to 6-azaindoles. researchgate.net It typically involves reacting a nitropyridine derivative, such as 4-nitro-3-methylpyridine, with N,N-dimethylformamide dimethyl acetal (B89532) (DMF-DMA) to form an enamine intermediate. This intermediate is then reductively cyclized, for example, through palladium-catalyzed hydrogenation, to furnish the 6-azaindole scaffold. pharmablock.com

Bartoli Indole Synthesis : The Bartoli reaction, which involves the reaction of a nitro-aromatic compound with an excess of a vinyl Grignard reagent, has been successfully applied to the synthesis of 4- and 6-azaindoles from the corresponding nitropyridines. researchgate.netresearchgate.net

Madelung-type Synthesis : The Madelung synthesis, involving the base-catalyzed cyclization of an N-acyl-o-toluidine, is a classical method that has been adapted for azaindoles. rsc.org This typically requires harsh reaction conditions.

Introduction and Manipulation of the 1-Phenylsulfonyl Group

Once the 2-methyl-6-azaindole core is synthesized, the final step is the introduction of the phenylsulfonyl group at the nitrogen atom of the pyrrole ring (the 1-position). This is a critical functionalization that modulates the electronic properties of the molecule.

The sulfonylation is typically achieved via an electrophilic substitution reaction. The 2-methyl-6-azaindole is treated with benzenesulfonyl chloride in the presence of a base. A common protocol involves using potassium carbonate as the base in a solvent like acetone (B3395972) at a controlled temperature, such as 0°C, to yield 1-(Phenylsulfonyl)-2-methyl-6-azaindole. The phenylsulfonyl group acts as a strong electron-withdrawing group, which reduces the electron density at the azaindole nitrogen. vulcanchem.com

ReactantReagentBaseProductRef
6-AzaindoleBenzenesulfonyl chloridePotassium carbonate (K₂CO₃)1-(Phenylsulfonyl)-6-azaindole

N-Sulfonylation Techniques and Mechanistic Considerations

The introduction of a phenylsulfonyl group onto the nitrogen atom of the 6-azaindole core is a critical step, typically achieved through N-sulfonylation. This reaction enhances the acidity of the N-H proton and provides a versatile handle for subsequent functionalization.

Commonly, N-sulfonylation is performed by treating the parent azaindole with benzenesulfonyl chloride in the presence of a base. nih.gov The choice of base and solvent is crucial for the reaction's success. Strong bases like sodium hydride (NaH) or lithium diisopropylamide (LDA) are often employed to deprotonate the azaindole nitrogen, generating a highly nucleophilic anion that readily attacks the sulfur atom of benzenesulfonyl chloride. Alternatively, organic bases such as triethylamine (B128534) (TEA) or pyridine can be used under milder conditions.

The mechanism of N-sulfonylation proceeds via a nucleophilic substitution at the sulfonyl group. The deprotonated azaindole nitrogen acts as the nucleophile, attacking the electrophilic sulfur center of the benzenesulfonyl chloride and displacing the chloride leaving group. The reaction is generally considered to be a direct and efficient method for N-protection. nih.gov Computational and experimental studies on related indole systems suggest that the reaction follows a standard SN2-type pathway at the sulfur atom. researchgate.net The transition state involves the formation of a transient pentacoordinate sulfur species. The stability of the resulting N-sulfonylated product is attributed to the electron-withdrawing nature of the sulfonyl group, which delocalizes the nitrogen lone pair across the S=O bonds, making the N-S bond robust under many reaction conditions. rsc.org

Table 1: Reagents for N-Sulfonylation of Azaindoles

Reagent Base Solvent Typical Conditions
Benzenesulfonyl chloride Sodium hydride (NaH) Tetrahydrofuran (THF), Dimethylformamide (DMF) 0 °C to room temperature
Benzenesulfonyl chloride Triethylamine (TEA) Dichloromethane (DCM), Acetonitrile Room temperature
Benzenesulfonyl chloride Pyridine Pyridine (as solvent) Room temperature to gentle heating

Role of the Phenylsulfonyl Group as a Protecting and Directing Group in Synthesis

The phenylsulfonyl group serves a dual purpose in the synthesis of complex molecules based on the azaindole scaffold. Primarily, it functions as an effective protecting group for the indole nitrogen, preventing unwanted side reactions during subsequent synthetic transformations. vulcanchem.com This protection is crucial because the N-H proton of an unprotected indole is acidic and can interfere with many organometallic and base-catalyzed reactions. The sulfonyl group is stable to a wide range of conditions but can be removed when desired, typically using strong reducing agents or specific nucleophiles, thus allowing for the regeneration of the N-H bond. rsc.orgvulcanchem.com

Beyond its protective role, the phenylsulfonyl group acts as a powerful electron-withdrawing group, which significantly influences the reactivity of the azaindole ring system. This electronic effect makes the proton at the C-2 position more acidic and susceptible to deprotonation by strong bases. This activation facilitates the regioselective introduction of electrophiles at the C-2 position, a common strategy for building molecular complexity. nih.gov Furthermore, the phenylsulfonyl group can direct metallation to specific positions. For instance, in related indole systems, the N-sulfonyl group has been shown to direct lithiation to the C-2 position, enabling subsequent functionalization. rsc.org This directing ability is a key tool for achieving regiocontrol in the synthesis of substituted azaindoles. The group can also influence the outcome of cyclization reactions, with its presence being critical for directing the formation of certain fused ring systems over others. nih.gov

Regioselective Installation of the 2-Methyl Substituent

The introduction of a methyl group at the C-2 position of the 6-azaindole ring can be accomplished through several synthetic strategies. The choice of method often depends on the stage at which the methyl group is introduced and the nature of the available precursors.

One common approach involves the construction of the azaindole ring itself using a precursor that already contains the methyl group. The Fischer indole synthesis, a classic method for forming indole rings, can be adapted for azaindoles. wikipedia.orgresearchgate.net This would involve reacting a suitable pyridylhydrazine with acetone or a related ketone under acidic conditions. The reaction proceeds through a hydrazone intermediate, which then undergoes a chemrxiv.orgchemrxiv.org-sigmatropic rearrangement to form the indole ring with the methyl group at the C-2 position. wikipedia.org

Alternatively, if the 6-azaindole core is already formed, direct methylation can be challenging due to competing reactivity at other positions. However, with the N-phenylsulfonyl group in place, regioselective C-2 methylation becomes more feasible. As mentioned, the sulfonyl group enhances the acidity of the C-2 proton. Treatment with a strong base like n-butyllithium (n-BuLi) or LDA can selectively deprotonate the C-2 position, generating a C-2 carbanion. This anion can then be quenched with an electrophilic methylating agent, such as methyl iodide or dimethyl sulfate, to install the methyl group at the desired position.

Palladium-catalyzed cross-coupling reactions also provide a powerful route to 2-substituted azaindoles. nih.gov For example, a 2-halo-6-azaindole derivative can undergo a Suzuki or Stille coupling with a methyl-containing organometallic reagent. A more convergent approach involves the palladium-catalyzed annulation of an appropriately substituted aminopyridine with an alkene, such as allyl acetate, which can lead to the formation of 2-methyl-azaindoles. nih.gov

Optimization of Reaction Conditions, Yields, and Scalability

Optimizing the synthesis of this compound is crucial for its practical application, particularly for large-scale production. Key areas for optimization include the choice of reagents, catalysts, solvents, and reaction temperatures to maximize yield, minimize side products, and ensure the process is safe and economical.

For the N-sulfonylation step, optimization may involve screening different base-solvent combinations to find conditions that provide high yields without leading to degradation of the starting material or product. For instance, while NaH is very effective, its use on a large scale can present safety challenges. Milder bases like potassium carbonate in a suitable solvent might be preferable for scalability.

In the construction of the azaindole ring, modern methods often outperform classical syntheses like the Fischer indole synthesis in terms of yield and functional group tolerance, although the latter can be cost-effective. researchgate.netresearchgate.net Palladium-catalyzed methods, for example, often proceed under milder conditions and with higher efficiency. nih.govorganic-chemistry.org Optimization of these catalytic cycles involves fine-tuning the ligand, catalyst loading, base, and solvent. The use of microwave irradiation has also been shown to dramatically accelerate some reaction steps in azaindole synthesis, leading to higher throughput.

Table 2: Example Optimization Parameters for Azaindole Synthesis

Step Parameter to Optimize Range of Conditions Goal
N-Sulfonylation Base Strength Strong (NaH, LDA) to Weak (K2CO3, TEA) High yield, scalability, safety
Ring Formation (e.g., Pd-catalyzed) Catalyst/Ligand Various Pd sources (e.g., Pd(OAc)2) and phosphine (B1218219) ligands High turnover number, selectivity
C-2 Methylation Base/Temperature n-BuLi, LDA at low temperatures (-78 °C) High regioselectivity, prevent side reactions

Advanced Spectroscopic and Structural Elucidation of 1 Phenylsulfonyl 2 Methyl 6 Azaindole

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Regiochemical Analysis

High-resolution NMR spectroscopy is an indispensable tool for confirming the regiochemistry and elucidating the electronic environment of the nuclei within 1-(phenylsulfonyl)-2-methyl-6-azaindole. Based on data from analogues like 1-(phenylsulfonyl)-7-azaindole chemicalbook.com and other substituted indoles rsc.org, a detailed prediction of the ¹H and ¹³C NMR spectra can be constructed.

The ¹H NMR spectrum is expected to show distinct signals for the methyl, phenyl, and azaindole protons. The 2-methyl protons would likely appear as a sharp singlet in the upfield region, estimated around δ 2.5-2.7 ppm. The protons of the phenylsulfonyl group will present as a complex multiplet system between δ 7.4 and 8.2 ppm. The protons on the 6-azaindole (B1212597) core are particularly informative. The H3 proton is anticipated to be a singlet around δ 6.5-6.7 ppm. The pyridine (B92270) ring protons (H4, H5, and H7) will show characteristic shifts and couplings. For the parent 1-(phenylsulfonyl)-7-azaindole, the H7 proton (adjacent to the nitrogen) is the most downfield at ~δ 8.45 ppm. chemicalbook.com In the 6-azaindole isomer, the H5 and H7 protons, being ortho to the pyridine nitrogen, would be expected at highly downfield positions.

Predicted ¹H NMR Data for this compound

ProtonPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constant (J, Hz)
2-CH₃2.5 - 2.7s (singlet)-
H36.5 - 6.7s (singlet)-
H47.6 - 7.8d (doublet)J ≈ 5.5 Hz
H58.3 - 8.5d (doublet)J ≈ 5.5 Hz
H78.7 - 8.9s (singlet)-
Phenyl-H (ortho)8.1 - 8.2m (multiplet)-
Phenyl-H (meta, para)7.4 - 7.6m (multiplet)-

Predicted ¹³C NMR Data for this compound

CarbonPredicted Chemical Shift (δ, ppm)
2-CH₃10 - 15
C2138 - 142
C3106 - 110
C3a127 - 130
C4120 - 123
C5145 - 148
C7149 - 152
C7a133 - 136
Phenyl (ipso)137 - 139
Phenyl (ortho, meta, para)126 - 135

Single-Crystal X-ray Diffraction for Solid-State Structural Determination and Intermolecular Interactions

Single-crystal X-ray diffraction provides definitive proof of molecular structure, including bond lengths, bond angles, and solid-state conformation. While a crystal structure for this compound has not been reported, analysis of related compounds, such as (2-methyl-1-phenylsulfonyl-1H-indol-3-yl)(phenyl)methanone, reveals key expected structural features.

A crucial parameter is the orientation of the phenylsulfonyl group relative to the plane of the azaindole ring. In analogous structures, the sulfonyl-bound phenyl ring is typically oriented nearly orthogonal to the heterocyclic plane. This conformation, with a dihedral angle between the two ring systems approaching 90°, is adopted to minimize steric repulsion between the ortho protons of the phenyl group and the atoms of the azaindole core. The sulfur atom is expected to adopt a distorted tetrahedral geometry.

Hypothetical Crystallographic Data for this compound

ParameterExpected Value
Chemical FormulaC₁₄H₁₂N₂O₂S
Formula Weight272.32
Crystal SystemMonoclinic or Orthorhombic
Space GroupP2₁/c or P2₁2₁2₁
Key Dihedral Angle (Azaindole plane vs. Phenyl plane)80 - 90°
S-N Bond Length~1.65 Å
S=O Bond Length~1.43 Å

Advanced Mass Spectrometry Techniques for Molecular Formula Validation and Fragmentation Pathway Analysis

Advanced mass spectrometry (MS) techniques, particularly high-resolution mass spectrometry (HRMS), are essential for validating the molecular formula of this compound and for elucidating its fragmentation pathways under ionization.

The molecular formula C₁₄H₁₂N₂O₂S gives a calculated monoisotopic mass of 272.0619 Da. HRMS analysis is expected to confirm this exact mass, typically with an error of less than 5 ppm.

Electron impact (EI) or electrospray ionization (ESI) tandem mass spectrometry (MS/MS) can be used to study the fragmentation of the protonated molecule [M+H]⁺. The fragmentation pattern for N-sulfonyl indoles and azaindoles is predictable. rsc.orgscirp.org The primary cleavage occurs at the relatively weak S-N and S-C bonds. Key fragmentation pathways would include:

Loss of the phenyl group: Cleavage of the S-C(phenyl) bond to yield an ion at [M-77]⁺.

Loss of sulfur dioxide: A common rearrangement pathway for sulfonyl compounds, leading to an ion at [M-64]⁺.

Loss of the entire phenylsulfonyl radical: Cleavage of the N-S bond to produce the 2-methyl-6-azaindole cation at m/z 131, which would be a very stable and likely abundant fragment.

Loss of the benzenesulfonyl group: Cleavage to form the [M - SO₂Ph]⁺ ion at m/z 131.0609.

Predicted Major Fragments in the Mass Spectrum of this compound

m/z (Da)Proposed Fragment IdentityFormula
273.0698[M+H]⁺[C₁₄H₁₃N₂O₂S]⁺
209.0698[M+H - SO₂]⁺[C₁₄H₁₃N₂S]⁺
195.0531[M - C₆H₅]⁺[C₈H₇N₂O₂S]⁺
131.0609[M+H - C₆H₅SO₂]⁺[C₈H₇N₂]⁺

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Conformational Analysis

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides valuable information about the functional groups and bonding within the molecule. The spectra are expected to be dominated by characteristic vibrations of the sulfonyl group and the aromatic rings. rsc.org

The most prominent features in the IR spectrum would be the strong, sharp absorption bands corresponding to the sulfonyl group vibrations. The asymmetric S(=O)₂ stretching vibration is expected to appear in the range of 1350-1380 cm⁻¹, while the symmetric stretch should appear between 1160-1180 cm⁻¹. These bands are hallmarks of the sulfonyl moiety.

Other significant absorptions would include the C-H stretching vibrations from the aromatic rings and the methyl group (typically 2900-3100 cm⁻¹), and a complex series of bands in the fingerprint region (below 1600 cm⁻¹) corresponding to the C=C and C=N stretching and bending vibrations of the fused azaindole ring system. Gas-phase IR studies on the parent 7-azaindole (B17877) provide a basis for assigning these ring modes. rsc.org

Predicted Key Vibrational Bands for this compound

Frequency Range (cm⁻¹)AssignmentExpected Intensity
3100 - 3000Aromatic C-H StretchMedium
2980 - 2920Methyl C-H StretchMedium-Weak
1610 - 1580Aromatic C=C/C=N Ring StretchMedium
1480 - 1440Aromatic C=C/C=N Ring StretchMedium
1380 - 1350Asymmetric S(=O)₂ StretchStrong
1180 - 1160Symmetric S(=O)₂ StretchStrong
1090 - 1070S-N StretchMedium
760 - 720Aromatic C-H Out-of-Plane BendStrong

Reactivity and Derivatization Studies of 1 Phenylsulfonyl 2 Methyl 6 Azaindole

Functionalization at the 6-Azaindole (B1212597) Core

The 6-azaindole nucleus is amenable to a variety of functionalization reactions, allowing for the introduction of diverse substituents at specific positions. These modifications are crucial for tuning the molecule's properties for various applications.

Electrophilic Aromatic Substitution Reactions (e.g., Halogenation, Nitration, Sulfenylation)

The N-phenylsulfonyl group significantly deactivates the azaindole system towards electrophilic attack. However, the inherent nucleophilicity of the pyrrole (B145914) ring, particularly at the C-3 position, allows for certain electrophilic aromatic substitution reactions to occur, often requiring specific reagents and conditions.

Nitration: The nitration of N-sulfonylated indoles generally requires harsh conditions due to the deactivating effect of the sulfonyl group. Typically, a mixture of nitric acid and a strong acid like sulfuric acid is employed to generate the nitronium ion (NO₂⁺) electrophile. masterorganicchemistry.com The reaction is expected to occur at the C-3 position, the site of highest electron density in the pyrrole ring.

Sulfenylation: The direct C-H sulfenylation of N-sulfonyl protected azaindoles has been reported, providing a route to 3-thio-substituted derivatives. For instance, the reaction of N-sulfonyl protected 7-azaindoles with sulfonyl chlorides in the presence of tetrabutylammonium (B224687) iodide (TBAI) affords C-3 sulfenylated products. rsc.orgnih.govnih.gov TBAI acts as both a promoter and a desulfonylation reagent in this transformation. rsc.orgnih.govnih.gov It is plausible that 1-(phenylsulfonyl)-2-methyl-6-azaindole would undergo a similar regioselective sulfenylation at the C-3 position.

A summary of expected electrophilic aromatic substitution reactions is presented below:

Table 1: Electrophilic Aromatic Substitution Reactions
Reaction TypeReagent/ConditionsExpected Major Product
HalogenationPyBroP, Solvent (e.g., Toluene)3-Bromo-1-(phenylsulfonyl)-2-methyl-6-azaindole
NitrationHNO₃, H₂SO₄1-(Phenylsulfonyl)-2-methyl-3-nitro-6-azaindole
SulfenylationR-SCl, TBAI, DMF1-(Phenylsulfonyl)-2-methyl-3-(alkyl/arylthio)-6-azaindole

Nucleophilic Substitution and Rearrangement Processes on the Pyridine (B92270) Moiety

The pyridine ring of the 6-azaindole system is electron-deficient and can undergo nucleophilic aromatic substitution (SNAr) reactions, particularly when activated by a suitable leaving group at positions such as C-4 or C-7.

Nucleophilic Substitution: The chlorine atom at the 4-position of a 6-azaindole ring is susceptible to displacement by various nucleophiles. For instance, 4-chloro-substituted quinolin-2(1H)-ones readily react with amines, thiols, and azide (B81097) ions to yield the corresponding 4-substituted products. mdpi.com In the context of 7-azaindoles, palladium-catalyzed amination of halo-7-azaindoles has been shown to be an effective method for introducing amino groups onto the pyridine ring. acs.orgnih.govnih.gov These reactions often require a palladium catalyst, a suitable ligand (e.g., RuPhos), and a base. acs.orgnih.govnih.gov It is expected that a halogenated derivative of this compound, such as a 4-chloro or 4-bromo analog, would undergo similar nucleophilic substitutions.

Rearrangement Processes: Rearrangement reactions of the 6-azaindole core are not widely reported. However, related heterocyclic systems can undergo rearrangements such as the Fischer indole (B1671886) synthesis to form the azaindole ring itself. acs.org More complex rearrangements like the Payne, benzilic acid, or Tiffeneau-Demjanov rearrangements are known in other heterocyclic systems but their applicability to this specific scaffold is not documented. libretexts.org

Carbon-Carbon Bond-Forming Reactions (e.g., Palladium-Catalyzed Cross-Couplings: Suzuki-Miyaura, Sonogashira, Heck)

Palladium-catalyzed cross-coupling reactions are powerful tools for the functionalization of the 6-azaindole core, typically requiring a halogenated precursor. The C-3 position is a common site for halogenation, providing a handle for these transformations.

Suzuki-Miyaura Coupling: This reaction enables the formation of aryl-aryl or aryl-vinyl bonds. A 3-halo-1-(phenylsulfonyl)-2-methyl-6-azaindole derivative can be coupled with a boronic acid or ester in the presence of a palladium catalyst (e.g., Pd(dppf)Cl₂) and a base (e.g., Cs₂CO₃). nih.gov The reaction conditions are generally mild and tolerate a wide range of functional groups. libretexts.orgrsc.org

Sonogashira Coupling: The Sonogashira reaction is used to form carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. wikipedia.orgyoutube.com A 3-iodo- or 3-bromo-1-(phenylsulfonyl)-2-methyl-6-azaindole can be coupled with various terminal alkynes using a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂), a copper(I) co-catalyst (e.g., CuI), and a base (e.g., triethylamine (B128534) or diethylamine). youtube.comlibretexts.orgorganic-chemistry.org Copper-free conditions have also been developed. nih.gov

Heck Reaction: The Heck reaction involves the coupling of an unsaturated halide with an alkene to form a substituted alkene. nih.govmdpi.com A 3-halo-1-(phenylsulfonyl)-2-methyl-6-azaindole can react with various alkenes in the presence of a palladium catalyst (e.g., Pd(OAc)₂), a phosphine (B1218219) ligand, and a base. nih.govnih.gov

A summary of representative palladium-catalyzed cross-coupling reactions is provided below:

Table 2: Palladium-Catalyzed Cross-Coupling Reactions
Reaction NameSubstrateCoupling PartnerCatalyst SystemProduct Type
Suzuki-Miyaura3-Bromo-1-(phenylsulfonyl)-2-methyl-6-azaindoleArylboronic acidPd(dppf)Cl₂, Cs₂CO₃3-Aryl-1-(phenylsulfonyl)-2-methyl-6-azaindole
Sonogashira3-Iodo-1-(phenylsulfonyl)-2-methyl-6-azaindoleTerminal alkynePd(PPh₃)₄, CuI, Et₃N3-Alkynyl-1-(phenylsulfonyl)-2-methyl-6-azaindole
Heck3-Bromo-1-(phenylsulfonyl)-2-methyl-6-azaindoleAlkenePd(OAc)₂, PPh₃, Base3-Alkenyl-1-(phenylsulfonyl)-2-methyl-6-azaindole

Chalcogenation Reactions at Specific Positions (e.g., C-3)

The introduction of chalcogen atoms (sulfur or selenium) at the C-3 position of the 6-azaindole core can be achieved through direct C-H functionalization.

Sulfenylation and Selenylation: As mentioned in section 4.1.1, C-3 sulfenylation of N-sulfonyl protected 7-azaindoles is a known transformation. rsc.orgnih.govnih.gov A similar regioselectivity is expected for the 6-azaindole isomer. The direct C-3 sulfenylation of indoles can also be promoted by simple bases like NaOH with thiols as the sulfenylating agent. rsc.org For selenylation, various methods exist for indoles, including the use of N-selenophthalimide with a copper(II) bromide catalyst. researchgate.net

Transformations Involving the 1-Phenylsulfonyl Group

The phenylsulfonyl group at the N-1 position is a key feature of the molecule, serving as both a protecting group and an activating group. Its removal is often a crucial step in synthetic sequences.

Desulfonylation and N-H Reactivity of the Pyrrole Nitrogen

Desulfonylation: The removal of the phenylsulfonyl group can be accomplished under various reductive conditions. wikipedia.org Common methods include the use of active metals like magnesium in methanol (B129727) or sodium amalgam. wikipedia.orgresearchgate.net Other reagents such as samarium(II) iodide or transition metal complexes can also be employed. wikipedia.org The choice of reagent depends on the functional groups present in the molecule.

N-H Reactivity of the Pyrrole Nitrogen: Once the phenylsulfonyl group is removed to yield 2-methyl-6-azaindole, the N-H proton of the pyrrole ring becomes available for various reactions. This allows for N-alkylation or N-arylation, providing another avenue for derivatization. N-alkylation can be achieved using alkyl halides in the presence of a base, or through methods like the Mitsunobu reaction. acs.org N-arylation can be performed using copper- or palladium-catalyzed cross-coupling reactions with aryl halides. organic-chemistry.org

Modifications on the Phenyl Ring of the Sulfonyl Moiety

The phenylsulfonyl group attached to the nitrogen of the 6-azaindole core presents a versatile platform for introducing structural diversity through electrophilic aromatic substitution. The inherent reactivity of the phenyl ring allows for the incorporation of a variety of substituents, which can significantly alter the physicochemical and pharmacological properties of the parent molecule.

Standard electrophilic aromatic substitution reactions, such as nitration, halogenation, and Friedel-Crafts acylation, can be employed to functionalize the phenyl ring. wikipedia.orgmakingmolecules.commasterorganicchemistry.comlibretexts.org The directing effects of the sulfonyl group, which is moderately deactivating, will primarily channel incoming electrophiles to the meta and para positions. For instance, nitration using a mixture of nitric acid and sulfuric acid is expected to yield the corresponding nitro-substituted derivatives. makingmolecules.commasterorganicchemistry.com Similarly, halogenation can be achieved using elemental halogens in the presence of a Lewis acid catalyst. wikipedia.orgmakingmolecules.com

The introduction of functional groups onto the phenyl ring opens up further avenues for derivatization. For example, a nitro group can be reduced to an amine, which can then participate in a wide range of transformations, including amide bond formation and diazotization reactions. A halogen atom can serve as a handle for cross-coupling reactions, such as the Suzuki or Buchwald-Hartwig reactions, enabling the formation of carbon-carbon and carbon-nitrogen bonds, respectively. These modifications are instrumental in creating libraries of compounds with diverse substitution patterns for structure-activity relationship (SAR) studies.

Table 1: Potential Electrophilic Aromatic Substitution Reactions on the Phenylsulfonyl Moiety

ReactionReagentsExpected Major Products
NitrationHNO₃, H₂SO₄1-((Nitrophenyl)sulfonyl)-2-methyl-6-azaindole
BrominationBr₂, FeBr₃1-((Bromophenyl)sulfonyl)-2-methyl-6-azaindole
AcylationRCOCl, AlCl₃1-((Acylphenyl)sulfonyl)-2-methyl-6-azaindole

Reactivity of the 2-Methyl Group (e.g., Benzylic Functionalization)

The 2-methyl group of this compound exhibits benzylic reactivity, making it a prime site for a variety of chemical transformations. The adjacent aromatic azaindole ring system stabilizes radical and anionic intermediates formed at the methyl group, facilitating its functionalization.

One of the most common reactions is benzylic bromination , which can be readily achieved using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). researchgate.netkoreascience.kr This reaction provides the 2-(bromomethyl) derivative, a versatile intermediate for further modifications. The resulting bromide can be displaced by a range of nucleophiles, including amines, alcohols, and thiols, to introduce diverse functionalities.

Oxidation of the 2-methyl group offers another pathway for derivatization. Controlled oxidation can yield the corresponding 2-formyl-1-(phenylsulfonyl)-6-azaindole (aldehyde). This transformation can be accomplished using various oxidizing agents. The resulting aldehyde is a valuable precursor for reactions such as reductive amination, Wittig reactions, and condensations to form Schiff bases or other heterocyclic systems. nih.gov Further oxidation of the aldehyde or direct, more vigorous oxidation of the methyl group can afford the 2-carboxylic acid derivative.

The carbanion chemistry of the 2-methyl group, facilitated by the electron-withdrawing phenylsulfonyl group, allows for deprotonation with a strong base to generate a nucleophilic species. This carbanion can then react with various electrophiles, such as alkyl halides or carbonyl compounds, to create new carbon-carbon bonds at the 2-position.

Table 2: Representative Functionalization of the 2-Methyl Group

Reaction TypeReagentsProduct
Benzylic BrominationNBS, AIBN1-(Phenylsulfonyl)-2-(bromomethyl)-6-azaindole
Oxidation to AldehydeMild Oxidizing Agent1-(Phenylsulfonyl)-6-azaindole-2-carbaldehyde
CondensationR-CHO (after oxidation to CH₂-Nu)Schiff bases, etc.

Synthesis of Complex Polycyclic Systems Incorporating the 6-Azaindole Scaffold

The 6-azaindole nucleus serves as a foundational building block for the construction of more complex, polycyclic architectures. By introducing appropriate functional groups onto the this compound scaffold, intramolecular cyclization reactions can be triggered to forge new rings.

Intramolecular Friedel-Crafts reactions represent a powerful strategy for forming fused ring systems. masterorganicchemistry.comnih.govmdpi.comnih.gov For instance, if a suitable acyl or alkyl group bearing an aromatic ring is tethered to the azaindole, typically at the C7 position, an acid-catalyzed intramolecular electrophilic attack onto an activated position of the azaindole or the appended aromatic ring can lead to the formation of a new carbocyclic or heterocyclic ring. The success of these cyclizations often depends on the length and nature of the tethering chain, with the formation of five- and six-membered rings being the most common. masterorganicchemistry.com

The intramolecular Heck reaction provides another elegant method for constructing polycyclic systems. nih.govprinceton.eduresearcher.lifersc.org This palladium-catalyzed reaction involves the coupling of an aryl or vinyl halide with an alkene tethered to the azaindole core. For example, a halogenated 1-(phenylsulfonyl)-6-azaindole derivative with a pendant olefinic chain can undergo intramolecular cyclization to yield a fused ring system. The regioselectivity of the cyclization is often governed by steric and electronic factors, allowing for the controlled synthesis of specific isomers.

Furthermore, cycloaddition reactions can be employed to build complex polycyclic frameworks. For example, the azaindole system can participate as a diene or dienophile in [4+2] cycloadditions, leading to the rapid construction of intricate, three-dimensional structures. acs.orgnih.gov The strategic placement of substituents on the this compound precursor can influence the stereochemical outcome of these reactions, providing access to a diverse range of polycyclic indolines. acs.orgnih.gov

Table 3: Strategies for the Synthesis of Polycyclic Systems

Cyclization StrategyKey PrecursorResulting System
Intramolecular Friedel-CraftsAzaindole with tethered aromatic groupFused carbocyclic/heterocyclic ring
Intramolecular Heck ReactionHalogenated azaindole with pendant alkeneFused carbocyclic/heterocyclic ring
[4+2] CycloadditionFunctionalized azaindolePolycyclic indoline (B122111) derivatives

Computational and Theoretical Investigations of 1 Phenylsulfonyl 2 Methyl 6 Azaindole

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT), Ab Initio Methods)

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in exploring the fundamental properties of molecular systems. Methods like the B3LYP (Becke, three-parameter, Lee-Yang-Parr) functional combined with basis sets such as 6-31G(d) or 6-311++G(d,p) are commonly employed for reliable predictions of geometry and electronic characteristics in related heterocyclic systems. mdpi.comfrontiersin.org

Geometric optimization calculations are used to determine the most stable three-dimensional structure of a molecule, corresponding to a minimum on the potential energy surface. For 1-(Phenylsulfonyl)-2-methyl-6-azaindole, a key structural feature is the relative orientation of the azaindole ring system and the phenylsulfonyl group.

Studies on analogous 1-(phenylsulfonyl)indole (B187392) derivatives reveal that the dihedral angle between the mean planes of the indole (B1671886) and phenylsulfonyl rings is a critical conformational parameter. mdpi.commdpi.com In various crystalline structures of related compounds, this angle typically ranges from approximately 75° to 89°. mdpi.com For instance, in 1-(phenylsulfonyl)indole, the angle is reported to be 94.0(2)°, indicating a nearly perpendicular arrangement. mdpi.com This V-shape conformation is a common feature in this class of molecules. mdpi.com The sum of the angles around the azaindole nitrogen atom is expected to be close to 360°, confirming its sp² hybridization. mdpi.com

Table 1: Representative Optimized Geometric Parameters for a 1-(Phenylsulfonyl)indole Scaffold

ParameterTypical ValueReference
Indole C1-C2 Bond Length~1.34 - 1.45 Å mdpi.com
N-S Bond LengthData not available in provided snippets
S-O Bond LengthData not available in provided snippets
Indole/Phenylsulfonyl Dihedral Angle75° - 94° mdpi.commdpi.com

The electronic properties of a molecule are governed by the distribution of its electrons, which can be analyzed through several calculated parameters.

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between them, the HOMO-LUMO gap (ΔE), is an indicator of molecular stability and reactivity. frontiersin.orgtandfonline.com A smaller gap suggests higher reactivity. In substituted indoles and azaindoles, the HOMO is typically localized on the electron-rich bicyclic ring system, while the LUMO may be distributed across the entire molecule, including the electron-withdrawing sulfonyl group. While many studies use the B3LYP functional, it has been noted that it can sometimes underestimate the HOMO-LUMO gap compared to other functionals like wB97X-D. reddit.com

Table 2: Representative Frontier Molecular Orbital Energies for Indole-based Systems

ParameterTypical Calculated Value (eV)Reference
E(HOMO)Data not available in provided snippets frontiersin.orgmdpi.com
E(LUMO)Data not available in provided snippets frontiersin.orgmdpi.com
Energy Gap (ΔE)~3.4 eV (B3LYP) to ~8 eV (wB97X-D) reddit.com

A Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the electron density surface of a molecule. It is a valuable tool for predicting reactive sites. tandfonline.com The map is color-coded, where red indicates regions of most negative electrostatic potential (electron-rich, susceptible to electrophilic attack), and blue indicates regions of most positive potential (electron-poor, susceptible to nucleophilic attack). frontiersin.orgyoutube.com Green and yellow represent intermediate potentials. frontiersin.org

For this compound, the MEP map would be expected to show:

Negative Potential (Red/Yellow): Concentrated around the highly electronegative oxygen atoms of the sulfonyl group and the nitrogen atom of the pyridine (B92270) ring in the 6-azaindole (B1212597) nucleus. researchgate.netresearchgate.net These are the primary sites for interactions with electrophiles or hydrogen bond donors.

Positive Potential (Blue): Located around the hydrogen atoms, particularly those on the aromatic rings.

This map provides a clear rationale for the molecule's intermolecular interactions and points of chemical reactivity. tandfonline.com

Computational methods can be used to map out reaction pathways and identify the structures of transition states. While complex chemical reactions have not been detailed for this specific molecule, conformational transitions can be studied. For example, in related 1-(arylsulfonyl)indole molecules, DFT and Intrinsic Reaction Coordinate (IRC) calculations have been used to investigate the rotational barrier around the central S-N bond. mdpi.com These studies show that the energy barrier between different rotational conformers is relatively low, typically in the range of 2.5–5.5 kcal/mol, indicating that the molecule is conformationally flexible at room temperature. mdpi.com

Molecular Dynamics Simulations for Conformational Landscape Exploration

While quantum mechanics is excellent for static properties, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. mdpi.com MD simulations model the movements of atoms and molecules by solving Newton's equations of motion, providing a view of the conformational landscape a molecule can explore under specific conditions (e.g., in solution or bound to a protein). mdpi.comnih.gov

For a molecule like this compound, MD simulations can:

Reveal the stability of different conformers, particularly the rotation around the N-S bond.

Explore how the molecule interacts with solvent molecules.

Simulate its binding stability within a biological target, such as a kinase active site, by analyzing interactions like hydrogen bonds and pi-pi stacking over the simulation time. nih.gov

Studies on related 7-azaindole (B17877) derivatives have used MD simulations to confirm stable binding to protein targets and to understand how specific substitutions alter structural dynamics and interactions. nih.gov

Natural Bond Orbital (NBO) Analysis for Stability and Charge Delocalization

Natural Bond Orbital (NBO) analysis is a theoretical method used to study charge delocalization, hyperconjugative interactions, and the transfer of charge between orbitals within a molecule. frontiersin.org It provides a detailed picture of the bonding and electronic structure that contributes to molecular stability.

In a system like this compound, NBO analysis can quantify:

The delocalization of the nitrogen lone pair electrons of the pyrrole (B145914) ring into the aromatic system.

The electron-withdrawing effect of the phenylsulfonyl group through the analysis of orbital occupancies and interaction energies.

The stabilizing effects of hyperconjugation involving the methyl group.

NBO analysis performed on other indole-based compounds has been crucial in explaining their electronic structure and stability. frontiersin.org

Mechanistic Studies of Ligand Target Interactions Non Clinical Focus

In Vitro Binding Assays with Defined Biological Macromolecules

Enzyme Inhibition Kinetics and Mechanistic Pathways (e.g., Kinases, HIV-1 IN)

Kinases: The azaindole scaffold is a versatile framework for the development of kinase inhibitors. nih.gov The nitrogen atoms in the azaindole ring are well-positioned to form hydrogen bonds with the hinge region of the protein kinase active site, mimicking the interaction of the adenine moiety of ATP. nih.govjst.go.jp This makes azaindole derivatives potent ATP-competitive inhibitors. nih.govmdpi.com For instance, certain N-nitrobenzenesulfonyl-4-azaindole derivatives have been identified as c-Met kinase inhibitors with IC50 values in the nanomolar range. nih.gov While specific kinetic data for 1-(Phenylsulfonyl)-2-methyl-6-azaindole is not extensively detailed in the reviewed literature, the activity of structurally similar compounds underscores the potential of this scaffold for kinase inhibition.

Compound ClassTarget KinaseReported Activity (IC50)Reference
N-nitrobenzenesulfonyl-4-azaindolec-Met20 nM nih.gov
N-nitrobenzenesulfonyl-4-azaindolec-Met70 nM nih.gov
7-azaindole (B17877) derivative (PLX4720)BRAF-V600E13 nM mdpi.com
7-azaindole derivative (Decernotinib)JAK35 nM nih.gov

HIV-1 Integrase (IN): HIV-1 integrase is a critical enzyme for viral replication, and its inhibition is a key therapeutic strategy. nih.govacs.org The azaindole scaffold has been explored for the development of novel HIV-1 IN inhibitors. nih.govnih.gov Studies on azaindole hydroxamic acids and C3,C6-diaryl 7-azaindoles have demonstrated their potential to inhibit the strand transfer (ST) activity of the enzyme. nih.govresearchgate.netacs.org The mechanism often involves the chelation of essential metal cofactors (Mg2+) in the enzyme's active site. nih.govresearchgate.net For example, certain diaryl 7-azaindoles have shown significant inhibition of HIV-1 IN ST activity at a 10 µM dose. acs.org

CompoundTargetReported Activity (% ST Inhibition @ 10 µM)Reference
3-(2,4-difluorophenyl)-6-(4-methoxyphenyl)-7-azaindole (11d)HIV-1 IN72% acs.org
3-(4-fluorophenyl)-6-(pyridin-4-yl)-7-azaindole (11f)HIV-1 IN71% acs.org

Receptor Binding Affinity and Selectivity Profiling (e.g., CB1, 5-HT6 receptors)

Cannabinoid Receptors (CB1): The azaindole nucleus has been incorporated into ligands targeting cannabinoid receptors to improve physicochemical properties. nih.gov However, the specific isomer and substitution pattern are critical for binding affinity. In one study exploring CB1 allosteric modulators, the replacement of an indole (B1671886) ring with a 7-azaindole-2-carboxamide moiety led to a complete loss of binding affinity for the CB1 receptor. nih.govresearchgate.net This suggests that while the azaindole scaffold is relevant, its utility for CB1 receptor binding is highly context-dependent, and specific binding data for this compound is needed for a definitive assessment.

Serotonin Receptors (5-HT6): The N-phenylsulfonylindole scaffold is a well-established pharmacophore for 5-HT6 receptor ligands. mdpi.comresearchgate.netnih.gov A simple, unsubstituted N-phenylsulfonylindole was found to possess moderate affinity for the 5-HT6 receptor, indicating that this core structure contains the minimum features required for binding. researchgate.net Further substitutions can significantly enhance affinity. For instance, the addition of a 4-(2-methylaminoethoxy) group to the N-(phenylsulfonyl)indole core resulted in a compound with superior affinity (Ki = 1 nM) and high selectivity over the related 5-HT7 receptor. nih.gov The 6-azaindole (B1212597) core in this compound could modulate this affinity through altered electronic properties and hydrogen bonding potential.

CompoundTarget ReceptorBinding Affinity (Ki)Reference
N-phenylsulfonylindole5-HT6159 nM researchgate.net
4-(2-methylaminoethoxy)-N-(phenylsulfonyl)indole5-HT61 nM nih.gov
5-methoxy-1-benzenesulfonyl-N,N-dimethyltryptamine5-HT62.1 nM researchgate.net

Structural Biology Approaches to Elucidate Binding Modes (e.g., Co-crystallography, Cryo-Electron Microscopy)

Structural biology provides atomic-level details of how ligands interact with their targets. For the azaindole scaffold, X-ray co-crystallography has been particularly insightful in the context of kinase inhibition. jst.go.jp These studies have revealed that 7-azaindole derivatives can adopt multiple binding modes within the ATP-binding pocket of kinases. jst.go.jp The most common is the "normal" binding mode, where the pyridine (B92270) nitrogen acts as a hydrogen bond acceptor and the pyrrole (B145914) NH group acts as a donor, forming two hydrogen bonds with the kinase hinge region. jst.go.jp However, a "flipped" mode, where the azaindole ring is rotated 180 degrees, and "non-hinge" binding modes have also been observed. jst.go.jp

In the field of HIV-1 IN inhibitors, the X-ray crystal structure of the prototype foamy virus (PFV) integrase, often co-crystallized with known inhibitors like Raltegravir, serves as a critical template for guiding the design of new inhibitors, including those based on the azaindole scaffold. nih.govacs.org

Computational Docking and Molecular Modeling of Ligand-Protein Complexes

In the absence of direct structural data, computational methods such as molecular docking are used to predict the binding poses and interactions of ligands with their target proteins. nih.gov Docking studies performed on diaryl 7-azaindole derivatives with the PFV-integrase have been used to rationalize structure-activity relationships (SAR). nih.govacs.org These models suggest that the presence of π-donor atoms (like oxygen or fluorine) on the aryl rings of the azaindole scaffold can be beneficial for interacting with the catalytic domain of HIV-1 IN. nih.gov

For 5-HT6 receptor ligands, molecular modeling has been used to understand the binding of N-arylsulfonylindoles. mdpi.com Docking studies suggest that these ligands fit into a binding pocket where the indole nucleus is inserted into a hydrophobic cluster on transmembrane helix 6 (TMH-6), while the arylsulfonyl group extends toward other helices, such as TMH-3 and TMH-5. mdpi.com Such models can be used to predict the binding orientation of this compound and guide further optimization.

Investigation of Specific Biological Targets Relevant to Azaindole Scaffolds

The azaindole scaffold has demonstrated its versatility by targeting a wide range of biologically important macromolecules.

Kinases: As privileged structures for kinase inhibition, azaindole derivatives effectively target the ATP-binding site of numerous kinases, including receptor tyrosine kinases like c-Met and serine/threonine kinases like BRAF, by forming key hydrogen bonds with the hinge region. nih.govnih.govnih.gov

HIV-1 Integrase: The azaindole framework serves as a scaffold for novel HIV-1 integrase inhibitors, with derivatives showing potent inhibition of the enzyme's strand transfer activity, a crucial step in the viral replication cycle. nih.govnih.gov

Cannabinoid Receptors: The azaindole nucleus has been incorporated into cannabinoid ligands, although its effect on binding is highly dependent on the specific scaffold and isomer, with some 7-azaindole derivatives showing reduced or abolished affinity for the CB1 receptor compared to their indole counterparts. nih.govnih.gov

Serotonin Receptors: Azaindoles are valuable bioisosteres for indole in the design of serotonin receptor ligands. nih.gov The N-phenylsulfonyl group, in particular, is a key feature of many potent and selective 5-HT6 receptor ligands. researchgate.net Studies have indicated the potential of 7-azaindoles as ligands for 5-HT6 and 5-HT2A receptors. nih.gov

Exploration of Advanced Material Science and Catalytic Applications

Coordination Chemistry with Metal Centers and Role as Ligands

The 6-azaindole (B1212597) moiety within "1-(Phenylsulfonyl)-2-methyl-6-azaindole" provides multiple nitrogen atoms that can act as coordination sites for metal ions, making it and its derivatives versatile ligands in coordination chemistry. The nitrogen atom in the pyridine (B92270) ring and the nitrogen in the pyrrole (B145914) ring can both participate in binding to transition metals, leading to the formation of stable complexes. nih.govnih.gov The coordination of the azaindole ring to a metal center is a key feature in the design of novel cytotoxic transition metal complexes. nih.gov

The geometry and electronic properties of the resulting metal complexes are influenced by the nature of the metal and the co-ligands. Research on related 7-azaindole (B17877) derivatives has shown a rich coordination chemistry with both main group elements and transition metal ions. nih.gov For instance, complexes of platinum, palladium, ruthenium, iridium, and gold with various azaindole ligands have been synthesized and studied for their potential applications. nih.gov The phenylsulfonyl group at the N1 position of the indole (B1671886) ring can influence the electron density on the coordinating nitrogen atoms, thereby modulating the stability and reactivity of the metal complexes.

A notable example from the broader class of azaindole derivatives is the complex cis-[PtI2(2Me4Cl-7aza)2], where 2Me4Cl-7aza is 2-methyl-4-chloro-7-azaindole. This complex has demonstrated significant in vitro cytotoxicity, even surpassing that of the widely used anticancer drug cisplatin, and has shown the ability to overcome drug resistance. nih.gov While specific studies on the coordination complexes of "this compound" are not extensively documented, the established coordination behavior of the azaindole core suggests its potential to form a variety of metal complexes with interesting structural and electronic properties. The steric and electronic effects of the 2-methyl and 1-phenylsulfonyl substituents would play a crucial role in determining the coordination geometry and the subsequent properties of the resulting metallo-organic frameworks.

Applications in Organic Electronic Materials (e.g., Semiconductors, OLEDs, Photovoltaics)

Derivatives of azaindole are recognized as promising materials for organic electronics due to their inherent electronic and photophysical properties. The 7-azaindole framework, a close isomer of the 6-azaindole in the title compound, has been identified as an excellent blue emitter for Organic Light Emitting Diodes (OLEDs). nih.gov This suggests that the "this compound" core could also possess favorable characteristics for such applications.

The performance of organic electronic devices is heavily dependent on the charge transport properties of the materials used. Phenyl and phenylthienyl derivatives end-functionalized with carbazole (B46965) and α-carboline (an isomer of azaindole) have been synthesized and characterized as organic semiconductors for organic thin-film transistors (OTFTs). nih.gov These compounds have demonstrated p-channel characteristics with notable carrier mobility and current on/off ratios. nih.gov The introduction of the phenylsulfonyl group in "this compound" can be expected to modify the electronic bandgap and the charge carrier mobility of the material. The electron-withdrawing nature of the sulfonyl group can lower the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which can be beneficial for charge injection and transport in certain device architectures.

The potential for these molecules to be used in organic photovoltaics is also an area of interest. The ability to tune the electronic properties through substitution on the azaindole ring allows for the rational design of materials with optimized absorption spectra and energy level alignment for efficient solar energy conversion.

Table 1: Properties of Related Organic Semiconductors
Compound FamilyApplicationKey Properties
7-Azaindole DerivativesOLEDsExcellent blue emitters. nih.gov
Phenyl/Phenylthienyl-Carbazole/α-Carboline DerivativesOTFTsp-channel characteristics, carrier mobility up to 1.7 x 10⁻⁵ cm²/Vs, on/off ratio of 10²-10⁴. nih.gov

Catalytic Activity of the Compound or its Derivatives

While the primary focus of research on "this compound" has been in other areas, the catalytic potential of azaindole derivatives is an emerging field. The synthesis of sulfonylated azaindole scaffolds has been achieved using copper catalysts, indicating the interaction of the azaindole system with transition metals in a catalytic context. researchgate.net

More directly, derivatives of the closely related 7-azaindole have been employed as directing groups in catalytic asymmetric reactions. For example, α-sulfanyl 7-azaindoline amides have been used in catalytic asymmetric aldol (B89426) reactions. mdpi.com Furthermore, a cooperative catalyst system involving a copper complex has been utilized for the asymmetric Mannich reaction of α-CF3 7-azaindoline acetamide (B32628) with N-Boc imines. mdpi.com These examples highlight the potential of the azaindole framework to act as a chiral auxiliary or ligand in catalysis, guiding the stereochemical outcome of reactions.

The "this compound" molecule itself contains features that could be exploited in catalysis. The nitrogen atoms could act as Lewis basic sites to activate substrates, or the entire molecule could serve as a ligand for a catalytically active metal center. The phenylsulfonyl group can influence the electronic environment of the azaindole ring, which in turn can modulate its effectiveness as a ligand or directing group in catalytic transformations. While direct catalytic applications of "this compound" are yet to be extensively reported, the functional group tolerance and the demonstrated utility of related azaindole derivatives suggest a promising avenue for future research.

Self-Assembly and Supramolecular Chemistry Applications

The structure of "this compound" is well-suited for applications in supramolecular chemistry, driven by non-covalent interactions such as hydrogen bonding and π-π stacking. The 6-azaindole core contains both a hydrogen bond donor (the N-H of the pyrrole ring, if the phenylsulfonyl group were absent or at a different position) and a hydrogen bond acceptor (the nitrogen of the pyridine ring). This dual functionality is a key feature in the self-assembly of related azaindole molecules.

Studies on 7-azaindole have shown its ability to form double hydrogen bonds with protic solvents and other molecules, which is a model for understanding tautomeric shifts in DNA base pairs. nih.gov This inherent capacity for hydrogen bonding is a powerful tool for directing the formation of well-ordered supramolecular architectures. For instance, benzodi-7-azaindole molecules have been shown to form highly organized linear structures on gold surfaces, driven by intermolecular hydrogen bonding. cnr.it

The presence of the phenylsulfonyl group at the N1 position of "this compound" blocks the N-H hydrogen bond donor capability of the pyrrole ring. However, the pyridine nitrogen remains a potent hydrogen bond acceptor. Furthermore, the aromatic rings of the azaindole and the phenylsulfonyl group provide opportunities for π-π stacking interactions, which can also contribute to the self-assembly process. The interplay of these non-covalent forces can lead to the formation of one-, two-, or three-dimensional supramolecular structures with potential applications in crystal engineering, molecular recognition, and the development of functional materials. The weakening or absence of hydrogen bonding donor groups can, in some cases, weaken crystal packing and influence properties like solubility. mdpi.com

Table 2: Supramolecular Interactions in Azaindole Systems
Molecule/SystemDriving InteractionResulting Structure
7-Azaindole with Protic SolventsDouble hydrogen bonding. nih.govDefined molecular complexes. nih.gov
Benzodi-7-azaindole on Au(111)Intermolecular hydrogen bonding. cnr.itHighly organized linear structures, brick-wall and herringbone packing. cnr.it

Future Research Directions and Unexplored Avenues

Development of Novel Synthetic Routes with Enhanced Sustainability and Atom Economy

The synthesis of complex molecules like 1-(Phenylsulfonyl)-2-methyl-6-azaindole traditionally involves multi-step processes that may utilize harsh reagents and generate significant waste. Future research should prioritize the development of more sustainable and atom-economical synthetic methods.

Key research objectives in this area include:

Green Solvents and Catalysts: Investigating the use of environmentally benign solvents, such as water or bio-derived solvents, to replace traditional volatile organic compounds. researchgate.net The exploration of metal-free catalytic systems or highly efficient, recyclable metal catalysts could also significantly reduce the environmental impact of synthesis. rsc.org

C-H Activation Strategies: Developing direct C-H activation methods for the functionalization of the azaindole core. This would eliminate the need for pre-functionalized starting materials, leading to more direct and atom-economical routes. rsc.org

A comparative table of potential synthetic strategies is presented below:

Synthetic StrategyTraditional ApproachProposed Sustainable ApproachKey Advantages of Proposed Approach
Solvent System Dichloromethane, DMF, DMSO researchgate.netWater, Deep Eutectic Solvents (DES) researchgate.netReduced toxicity, improved safety, lower environmental impact.
Catalysis Stoichiometric reagents, heavy metal catalystsMetal-free catalysts, recyclable nanocatalystsReduced metal contamination, lower cost, improved catalyst lifecycle.
Reaction Pathway Multi-step synthesis with isolation of intermediatesOne-pot tandem reactions, multicomponent reactions (MCRs) uni-rostock.deuni-rostock.deIncreased efficiency, reduced waste, time and energy savings.
Starting Materials Pre-functionalized pyridines and pyrroles researchgate.netDirect C-H functionalization of the azaindole core rsc.orgHigher atom economy, fewer synthetic steps.

Comprehensive Structure-Reactivity and Structure-Binding Relationship Studies

A deep understanding of the relationship between the structure of this compound and its chemical reactivity and biological binding is crucial for its optimization in various applications. While the broader azaindole scaffold is known to interact with biological targets like kinases, detailed studies on this specific derivative are lacking. nih.govjst.go.jp

Future research should focus on:

Systematic Analog Synthesis: Preparing a library of analogs by systematically modifying the phenylsulfonyl group, the methyl group at the 2-position, and the azaindole core. This will allow for a thorough exploration of the chemical space around the parent molecule.

Advanced Spectroscopic and Crystallographic Analysis: Employing techniques like X-ray crystallography to determine the three-dimensional structure of the molecule and its complexes with biological targets. jst.go.jpchemicalbook.com This provides invaluable insights into binding modes and the specific interactions that govern affinity and selectivity. jst.go.jpchemicalbook.com For instance, studies on 7-azaindole (B17877) based kinase inhibitors have revealed different binding modes which can be influenced by small structural modifications. jst.go.jpchemicalbook.com

Computational Modeling: Using computational methods to model the electronic properties and conformational landscape of the molecule. This can help in rationalizing observed reactivity and predicting the binding affinity of new analogs. acs.org

The following table outlines key parameters for a comprehensive Structure-Activity Relationship (SAR) study:

Structural ModificationTarget Property to InvestigateRationale
Substitution on the phenylsulfonyl ringBinding affinity and selectivity for target proteinsTo probe the role of electronic and steric effects on molecular recognition.
Replacement of the 2-methyl groupReactivity and metabolic stabilityTo assess the impact of this group on the molecule's overall properties.
Isomeric variations of the azaindole corePhysicochemical properties (e.g., solubility, pKa) nih.govTo fine-tune the drug-like properties of the compound.
Introduction of flexible linkersConformational flexibility and binding entropyTo optimize interactions with the binding pocket of target proteins. nih.govrsc.org

Integration with Artificial Intelligence and Machine Learning for Predictive Chemistry and Materials Design

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing chemical research by enabling predictive modeling and accelerating the discovery process. nih.govmit.eduacs.org For this compound, AI and ML can be powerful tools for future research.

Key applications of AI and ML include:

Predictive Modeling of Properties: Developing ML models to predict various properties of novel analogs, such as bioactivity, toxicity, and physicochemical characteristics, without the need for their synthesis and experimental testing. arxiv.org This can significantly expedite the initial stages of drug discovery and materials development.

Retrosynthetic Analysis: Employing AI-powered tools for retrosynthetic planning to identify novel and efficient synthetic routes. nih.gov Software like AiZynthFinder can propose synthetic pathways based on a vast database of chemical reactions. nih.gov

De Novo Design: Using generative models to design new molecules based on the this compound scaffold with optimized properties for specific applications. These models can explore a vast chemical space to identify promising candidates for synthesis.

The potential impact of AI/ML on the research and development pipeline is summarized below:

Research StageTraditional ApproachAI/ML-Enhanced ApproachExpected Outcome
Lead Identification High-throughput screening of large compound librariesIn silico screening and predictive modeling of virtual librariesFaster and more cost-effective identification of lead compounds.
Synthesis Planning Manual literature search and expert knowledgeAI-driven retrosynthetic analysis nih.govDiscovery of novel and more efficient synthetic routes.
Lead Optimization Iterative synthesis and testing of analogsGenerative models for de novo design of optimized compoundsAccelerated development of candidates with improved properties.
Materials Discovery Trial-and-error experimentationPredictive modeling of material propertiesRational design of new materials with desired characteristics.

Exploration of New Application Domains Beyond Current Biological and Material Science Scopes

While the primary focus for azaindole derivatives has been in medicinal chemistry and materials science, the unique electronic and structural features of this compound suggest potential for its application in other, less explored domains. nih.govpharmablock.comresearchgate.net

Future research could venture into:

Organic Electronics: Investigating the potential of this compound and its derivatives as components in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), or organic field-effect transistors (OFETs). The tunable electronic properties of the azaindole core could be advantageous in these applications.

Chemical Sensing: Developing chemosensors based on the this compound scaffold for the detection of specific ions or molecules. The nitrogen atoms in the azaindole ring can act as binding sites, and changes in the photophysical properties upon binding could form the basis of a sensing mechanism.

Catalysis: Exploring the use of metal complexes of this compound as catalysts in organic synthesis. The bidentate nature of the azaindole ligand could lead to the formation of stable and reactive catalytic species.

The following table outlines potential new application areas and the corresponding properties to be investigated:

Application DomainKey Properties to InvestigatePotential Role of this compound
Organic Electronics Photoluminescence, charge transport properties, energy levelsEmissive layer in OLEDs, donor or acceptor material in OPVs.
Chemical Sensing Fluorescence quenching/enhancement, colorimetric changesSelective detection of metal ions, anions, or small organic molecules.
Homogeneous Catalysis Coordination chemistry, catalytic activity in cross-coupling reactionsLigand for transition metal catalysts.

Q & A

Q. What strategies validate target engagement in cellular assays?

  • Methodological Answer : Use cellular thermal shift assays (CETSA) to confirm target binding. Combine with siRNA knockdown to correlate target reduction with activity loss. Employ bio-orthogonal probes (e.g., click chemistry) for in situ visualization .

Data Analysis & Theoretical Frameworks

Q. How to statistically analyze dose-response data with high variability?

  • Methodological Answer : Apply nonlinear regression (four-parameter logistic model) with outlier detection (Grubbs’ test). Use bootstrapping to estimate 95% confidence intervals. Compare models via Akaike Information Criterion (AIC). Replicate experiments in triplicate with independent batches .

Q. What theoretical models explain the compound’s selectivity across kinase isoforms?

  • Methodological Answer : Use structural bioinformatics to map kinase ATP-binding site conservation. Apply machine learning (Random Forest, SVM) to classify selectivity based on amino acid residues. Validate with free-energy perturbation (FEP) calculations .

Q. How to design a study linking the compound’s physicochemical properties to PK/PD outcomes?

  • Methodological Answer : Measure logD (octanol-water), permeability (PAMPA), and plasma protein binding (equilibrium dialysis). Integrate data into PBPK models (GastroPlus, Simcyp) to predict absorption and bioavailability. Validate with in vivo rodent studies .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.